N-(5-iodo-6-methylpyridin-2-yl)acetamide
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Description
“N-(5-iodo-6-methylpyridin-2-yl)acetamide” is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 . It is also known by its CAS number 706775-95-3 .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been described in a study . The study describes a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “this compound” consists of an acetamide group attached to a 5-iodo-6-methylpyridin-2-yl group . The compound’s structure can be further analyzed using computational methods such as Density Functional Theory (DFT), which can provide insights into the compound’s frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve Suzuki cross-coupling reactions with arylboronic acids . These reactions are facilitated by a palladium catalyst and result in the formation of novel pyridine derivatives .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 382.4±42.0 °C and a predicted density of 1.791±0.06 g/cm3 . Its pKa is predicted to be 13.08±0.70 .Future Directions
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKAFGUAXWTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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